molecular formula C27H46ClNO2 B14613134 (3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride CAS No. 57757-50-3

(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride

Cat. No.: B14613134
CAS No.: 57757-50-3
M. Wt: 452.1 g/mol
InChI Key: YRXMIJCZFQUZRO-RKVLWQGQSA-M
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Description

(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride is a complex organic compound that features a benzyl group, a butenyl group, and a decyloxycarbonylmethyl group attached to a diethylammonium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl and butenyl intermediates, followed by their coupling with the decyloxycarbonylmethyl group. The final step involves the quaternization of the diethylamine with the chloride ion to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride can undergo various chemical reactions, including:

    Oxidation: The benzyl and butenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles to form different ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid, butenoic acid.

    Reduction: Saturated ammonium salts.

    Substitution: Various substituted ammonium salts depending on the nucleophile used.

Scientific Research Applications

(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to cell lysis in microbial organisms. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyltrimethylammonium chloride: Similar quaternary ammonium structure but lacks the butenyl and decyloxycarbonylmethyl groups.

    Cetyltrimethylammonium chloride: Contains a long alkyl chain but lacks the benzyl and butenyl groups.

    Tetrabutylammonium chloride: Features four butyl groups attached to the ammonium ion.

Uniqueness

(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride is unique due to its combination of benzyl, butenyl, and decyloxycarbonylmethyl groups, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of applications and reactivity compared to other quaternary ammonium compounds.

Properties

CAS No.

57757-50-3

Molecular Formula

C27H46ClNO2

Molecular Weight

452.1 g/mol

IUPAC Name

(2-decoxy-2-oxoethyl)-diethyl-[(Z)-3-methyl-4-phenylbut-2-enyl]azanium;chloride

InChI

InChI=1S/C27H46NO2.ClH/c1-5-8-9-10-11-12-13-17-22-30-27(29)24-28(6-2,7-3)21-20-25(4)23-26-18-15-14-16-19-26;/h14-16,18-20H,5-13,17,21-24H2,1-4H3;1H/q+1;/p-1/b25-20-;

InChI Key

YRXMIJCZFQUZRO-RKVLWQGQSA-M

Isomeric SMILES

CCCCCCCCCCOC(=O)C[N+](CC)(CC)C/C=C(/C)\CC1=CC=CC=C1.[Cl-]

Canonical SMILES

CCCCCCCCCCOC(=O)C[N+](CC)(CC)CC=C(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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